molecular formula C20H32ClN B12713539 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride CAS No. 95619-09-3

1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride

Cat. No.: B12713539
CAS No.: 95619-09-3
M. Wt: 321.9 g/mol
InChI Key: WOLIRTOKDAQMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C20H31N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 3-phenylpropyl chloride to form 3-cyclohexyl-3-phenylpropyl bromide. This intermediate is then reacted with piperidine to yield the desired product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperidine ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .

Comparison with Similar Compounds

1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride can be compared with other similar compounds such as:

Properties

CAS No.

95619-09-3

Molecular Formula

C20H32ClN

Molecular Weight

321.9 g/mol

IUPAC Name

1-(3-cyclohexyl-3-phenylpropyl)piperidine;hydrochloride

InChI

InChI=1S/C20H31N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H

InChI Key

WOLIRTOKDAQMST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.